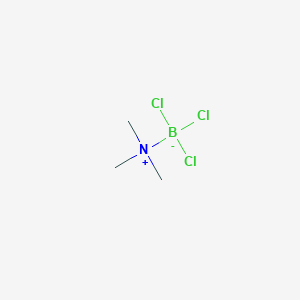
Isoquinoline-1-carbonitrile
Übersicht
Beschreibung
Isoquinoline-1-carbonitrile is a chemical compound used as a starting reagent in the syntheses of imidazo [5,1-a]isoquinolines . It is also used as an intermediate in organic syntheses .
Synthesis Analysis
Recent advances in the synthesis of quinolines have been reported . A review focused on the synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities . A diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors has been summarized .Molecular Structure Analysis
The molecular structure of Isoquinoline-1-carbonitrile is available in various databases .Chemical Reactions Analysis
Isoquinoline-1-carbonitrile is used as a starting reagent in the syntheses of imidazo [5,1-a]isoquinolines . It is also used as an intermediate in organic syntheses . The effect of a magnetic field on the photosubstitution reaction of 1-isoquinolinecarbonitrile in ethanol has been reported .Physical And Chemical Properties Analysis
Isoquinoline-1-carbonitrile has a molecular weight of 154.17 g/mol . It has a XLogP3 of 2.3, indicating its lipophilicity . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area is 36.7 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazo[5,1-a]isoquinolines
Isoquinoline-1-carbonitrile is used as a starting reagent in the synthesis of imidazo[5,1-a]isoquinolines . Imidazo[5,1-a]isoquinolines are a class of compounds that have been studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Intermediate in Organic Syntheses
Isoquinoline-1-carbonitrile is also used as an intermediate in various organic syntheses . As an intermediate, it can be used in the production of a wide range of chemical compounds, contributing to the development of new materials, pharmaceuticals, and other chemical products.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isoquinoline-1-carbonitrile is a type of quinoline, which is known to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .
Mode of Action
Quinolines and their derivatives are known to exhibit their biological activities through different mechanisms of action . For instance, some quinolines inhibit hemozoin polymerization and release free toxic haem .
Biochemical Pathways
Isoquinoline-1-carboxamide derivatives, which are related to Isoquinoline-1-carbonitrile, have been shown to inhibit the MAPKs/NF-κB pathway in lipopolysaccharide (LPS)-treated BV2 microglial cells . This inhibition results in the suppression of LPS-induced inflammation and cell migration .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could potentially affect its bioavailability.
Result of Action
Isoquinoline-1-carboxamide derivatives have been found to suppress LPS-induced pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO), without significant cytotoxicity . They also attenuate LPS-induced expression of inducible NO synthase and cyclooxygenase-2 .
Action Environment
It’s important to note that the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It’s also incompatible with oxidizing agents .
Eigenschaften
IUPAC Name |
isoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXYSBRTVFEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308378 | |
| Record name | isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-carbonitrile | |
CAS RN |
1198-30-7 | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyanoisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94LJ44YSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to Isoquinoline-1-carbonitrile derivatives?
A1: Several synthetic routes have been explored. One frequently used method is the Bischler-Napieralski reaction [], involving the ring closure of an amide derived from 3,4-dihydroisoquinoline. Another approach utilizes Vilsmeier reactions [, ] with starting materials like pyridine-2-carbonitriles to yield the desired Isoquinoline-1-carbonitrile derivatives.
Q2: How do structural modifications on the Isoquinoline-1-carbonitrile scaffold influence its reactivity?
A2: Introducing specific functional groups can significantly alter reactivity. For instance, the presence of a 2-chloro-3-formyl substituent on the Isoquinoline-1-carbonitrile framework allows for diverse reactions with nucleophiles, enabling the synthesis of complex heterocyclic systems like pyrazoloisoquinolines and pyridazinopyrazoloisoquinolines [].
Q3: Are there any studies on the spectroscopic properties of Isoquinoline-1-carbonitrile derivatives?
A3: Yes, researchers have extensively characterized Isoquinoline-1-carbonitrile derivatives using various spectroscopic techniques. These include Infrared (IR) spectroscopy, proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) spectroscopy, and UV-Vis spectroscopy [, ]. These studies help elucidate the structures and electronic properties of these compounds.
Q4: Have any crystal structures of Isoquinoline-1-carbonitrile derivatives been reported?
A4: Yes, X-ray crystallography studies have been conducted on several derivatives, providing detailed insights into their three-dimensional structures and molecular packing arrangements [, ]. For example, the crystal structure of (+/-)-2-Benzoyl-8-ethyl-1,2-dihydro-isoquinoline-1-carbonitrile revealed a 1,3-diplanar conformation of the heterocyclic fragment [].
Q5: Has Isoquinoline-1-carbonitrile been investigated for potential biological activity?
A5: While specific biological activity data for Isoquinoline-1-carbonitrile itself is limited in the provided literature, some derivatives, particularly those incorporating pyrazoloisoquinoline and pyridazinopyrazoloisoquinoline moieties, have been evaluated for their in vitro antitumor activities []. This suggests potential applications in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)

![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)